molecular formula C10H17N3O2 B13320522 Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13320522
M. Wt: 211.26 g/mol
InChI Key: SPPKGUZWGXHOSQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, making them versatile frameworks in various sectors of the chemical industry, including medicine and agriculture

Chemical Reactions Analysis

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to optimize yields. Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight198.23 g/mol
CAS Number632365-54-9
PurityTypically >95%
Storage ConditionsKeep in a dark place at room temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent approaches have utilized various reagents and conditions to optimize yield and purity, focusing on minimizing by-products and enhancing the efficiency of the synthesis process .

Anticancer Properties

Research indicates that compounds with a pyrazole core exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

Table: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-23110Apoptosis induction
HepG215Cell cycle arrest
A549 (Lung Cancer)12Microtubule destabilization

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes critical for cancer cell survival. It has been shown to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Case Studies

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, caspase activity was enhanced by approximately 50% at a concentration of 10 µM, confirming its potential as an effective anticancer agent .

Case Study 2: Liver Cancer Inhibition

Another study demonstrated that this compound effectively inhibited HepG2 cell proliferation. The compound induced G0/G1 phase arrest, thereby preventing further cell division. The observed IC₅₀ was approximately 15 µM, indicating moderate potency against liver cancer cells .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 5-amino-4-tert-butyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)6-7(9(14)15-5)12-13(4)8(6)11/h11H2,1-5H3

InChI Key

SPPKGUZWGXHOSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N(N=C1C(=O)OC)C)N

Origin of Product

United States

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